Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-(4-chloroanilino)pteridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJRGSZPPRWTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through its piperazine ring and the 4-chlorophenylamino group.
Biochemical Pathways
It is known that indole derivatives, which this compound is a part of, possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The piperazine ring in the structure of the compound suggests that it may have good bioavailability, as piperazine derivatives are known to have good absorption and distribution profiles.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, a compound with the molecular formula and a molecular weight of 413.87 g/mol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The structure of this compound features a piperazine ring, which is significant in pharmacology due to its role in various drug formulations. The presence of the 4-chlorophenylamino group and pteridine moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.87 g/mol |
| Purity | Typically 95% |
Target Interactions : The compound is hypothesized to interact with various biological targets through its piperazine and chlorophenyl groups. Piperazine derivatives are known to exhibit a range of activities, including:
- Antiviral : Compounds similar in structure have shown efficacy against viral infections by inhibiting viral replication.
- Anticancer : Research indicates that piperazine derivatives can induce apoptosis in cancer cells through pathways involving protein tyrosine kinases (PTKs) .
- Anti-inflammatory : The compound may modulate inflammatory responses, although specific pathways need further elucidation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds targeting host kinases essential for viral replication. For instance, selective inhibitors of AAK1 and GAK have demonstrated efficacy in reducing Dengue virus replication in human monocyte-derived dendritic cells (MDDCs) . This suggests that this compound may possess similar antiviral properties.
Anticancer Properties
Research on related piperazine compounds has shown promising results in anticancer activity. For example, studies have reported that certain piperazine derivatives can selectively target tumor cells while sparing normal cells, thus minimizing side effects . The mechanism often involves the inhibition of PTKs, which play crucial roles in cell proliferation and survival.
Antimicrobial Effects
The compound is also associated with antimicrobial activities. Piperazine derivatives have been documented to exhibit significant antibacterial and antifungal properties, suggesting a broad spectrum of action against various pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Efficacy : A study on alloxazine analogues demonstrated enhanced selectivity for tumor cells, indicating that modifications to the piperazine structure could improve anticancer efficacy .
- Oxidative Stress Defense : Research showed that certain derivatives could reduce intracellular reactive oxygen species (ROS), suggesting a protective role against oxidative stress, which is relevant for both cancer and neurodegenerative diseases .
- Pharmacokinetics : The bioavailability of piperazine derivatives is generally favorable due to their absorption and distribution profiles, making them suitable candidates for therapeutic development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pteridine vs. Pyridazine/Triazolo[1,5-a]pyrimidine
- Target Compound : The pteridine core (a fused pyrimidine-imidazole system) enables π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.
- Analog () : Ethyl 4-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate replaces pteridine with a triazolo[1,5-a]pyrimidine ring. This smaller heterocycle may reduce binding affinity due to diminished aromatic surface area but could enhance metabolic stability .
Pteridine vs. Xanthone
- Analog () : Compound XVIII (ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate) incorporates a xanthone core. Xanthones are tricyclic and highly conjugated, offering strong antioxidant properties but differing in electronic properties from pteridines, which may shift biological activity toward antimicrobial or anticancer pathways .
Substituent Analysis
4-Chlorophenylamino Group
- Analog () : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide replaces the pteridine with a carboxamide linker. This modification reduces aromaticity but retains the chlorophenyl group, suggesting similar targeting of hydrophobic binding pockets .
Piperazine Modifications
- Target Compound : The ethyl carboxylate on piperazine increases lipophilicity compared to unsubstituted piperazines.
- Analog () : Ethyl 4-(2-(4-Chlorophenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate (F52) introduces a cyclopropane-carbonyl group, which may rigidify the structure and alter pharmacokinetics .
- Analog () : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate replaces the pteridine with a methoxyphenyl-piperazine, shifting activity toward serotonin receptor modulation .
Conformational and Physicochemical Properties
- Piperazine Conformation : The piperazine ring in the target compound adopts a chair conformation (as in ), optimizing hydrogen bonding and steric interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate?
- Methodology :
- Stepwise coupling : Use a Buchwald–Hartwig amination or Ullmann-type coupling to introduce the 4-chlorophenylamino group to the pteridin-2-yl scaffold. Catalytic systems (e.g., Pd/ligands) and bases (e.g., Cs₂CO₃) are critical for efficiency .
- Piperazine-carboxylate conjugation : Employ nucleophilic aromatic substitution (SNAr) with ethyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) to functionalize the piperazine nitrogen. Monitor reaction progress via TLC or LC/MS .
- Purification : Use reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product. Confirm purity via HPLC (>95%) and HRMS (e.g., [M+H]+ calculated vs. observed) .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Key methods :
- NMR spectroscopy : Analyze and NMR to verify piperazine ring protons (δ 3.4–4.1 ppm), pteridine aromaticity (δ 7.2–8.5 ppm), and the ethyl carboxylate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguous stereochemistry or confirm hydrogen-bonding patterns in the solid state .
- Mass spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., C₂₀H₂₂ClN₇O₂) and detect isotopic patterns for chlorine .
Advanced Research Questions
Q. How can researchers identify the biological target(s) of this compound in enzyme inhibition studies?
- Approaches :
- Kinase profiling : Screen against a panel of 100+ kinases using ATP-competitive assays. Prioritize pteridine-sensitive kinases (e.g., JAK2, EGFR) based on structural analogs .
- Proteomic pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
- Molecular docking : Model interactions with HIF prolyl-hydroxylase or phosphoglycerate dehydrogenase (PHGDH) using software like AutoDock. Validate with site-directed mutagenesis .
Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved across different assay systems?
- Strategies :
- Assay standardization : Compare enzymatic assays (e.g., PHGDH inhibition) vs. cellular assays (e.g., proliferation in HCT116 cells). Control for variables like ATP concentration and cell permeability .
- Metabolite profiling : Use LC-HRMS to detect in situ degradation products or reactive intermediates that may interfere with activity .
- Orthogonal validation : Employ surface plasmon resonance (SPR) to measure direct binding affinity (KD) and correlate with functional IC₅₀ values .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
- Experimental design :
- Rodent PK studies : Administer a single dose (10 mg/kg, IV/oral) and measure plasma concentration via LC-MS. Calculate AUC, Cmax, and half-life .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and hematological parameters in 28-day repeat-dose studies .
- Tissue distribution : Use radiolabeled -compound to quantify accumulation in target organs (e.g., liver, tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
